[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](furan-2-yl)methanone
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Overview
Description
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions One common route includes the initial formation of the bicyclo[22The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and purification methods are optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For instance, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties .
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
What sets 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone apart from these similar compounds is its unique combination of bicyclic and heterocyclic structures. This combination provides it with distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(15-2-1-9-20-15)18-7-5-17(6-8-18)14-11-12-3-4-13(14)10-12/h1-2,9,12-14H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBIVZBQVAGIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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